Selective Anti‑S. aureus Activity vs. Co‑Isolated Metabolites
In a panel of six compounds isolated from the same Hymenoxys robusta extract, comprising two inositol derivatives and four 3,4‑seco‑pseudoguaianolides, only vermeerin displayed detectable antimicrobial activity specifically against Staphylococcus aureus. The five comparator compounds—three new seco‑pseudoguaianolides (1–3) and two new inositol derivatives (5–6)—showed no activity against any bacterial or fungal strain tested [1]. Furthermore, vermeerin was the sole compound in the panel to be tested against human‑derived macrophages and was found to have no toxicity at the concentrations evaluated, while the other compounds were not active enough to warrant this safety testing [1].
| Evidence Dimension | Antimicrobial spectrum and mammalian cytotoxicity |
|---|---|
| Target Compound Data | Active against Staphylococcus aureus; no toxicity to human macrophages |
| Comparator Or Baseline | Five co‑isolated compounds (1–3, 5–6): inactive against all tested bacterial and fungal pathogens |
| Quantified Difference | Vermeerin is the only compound with detectable antimicrobial activity out of 6 tested; selectivity window over human macrophages not quantified but reported as nontoxic |
| Conditions | Broth microdilution antimicrobial assays against multiple bacterial and fungal pathogens; macrophage toxicity assay using human‑derived macrophages (Fortuna et al., 2011, Phytochemistry 72:2413-2418) |
Why This Matters
This is the only head‑to‑head comparative dataset establishing that vermeerin possesses a selectivity window (anti‑S. aureus activity without immediate human macrophage cytotoxicity) that is absent in the closest co‑occurring natural analogs, making it indispensable for structure–activity relationship studies targeting Gram‑positive pathogens.
- [1] Fortuna AM, Juárez ZN, Sánchez-Arreola E, et al. Antimicrobial activities of sesquiterpene lactones and inositol derivatives from Hymenoxys robusta. Phytochemistry. 2011;72(18):2413-2418. View Source
